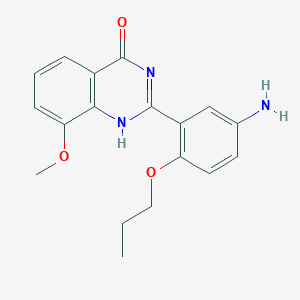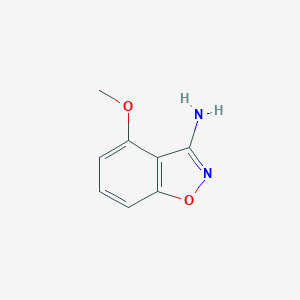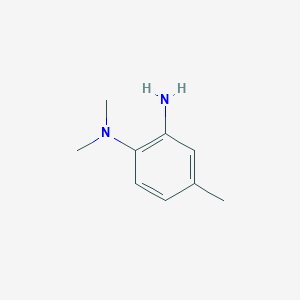![molecular formula C8H7NO2 B064826 Furo[2,3-b]pyridin-3-ylmethanol CAS No. 193284-86-5](/img/structure/B64826.png)
Furo[2,3-b]pyridin-3-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Furo[2,3-b]pyridin-3-ylmethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is an important building block in the synthesis of various bioactive molecules, including drugs and natural products.
作用機序
The mechanism of action of Furo[2,3-b]pyridin-3-ylmethanol is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA replication, cell division, and protein synthesis. It may also interact with cell membranes and affect their permeability, leading to cell death.
生化学的および生理学的効果
Furo[2,3-b]pyridin-3-ylmethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antifungal and antibacterial properties. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of Furo[2,3-b]pyridin-3-ylmethanol is its versatility in the synthesis of various bioactive molecules. It is a stable compound and can be easily synthesized in large quantities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. In addition, its mechanism of action is not well understood, which may limit its use in drug development.
将来の方向性
There are several future directions for the research on Furo[2,3-b]pyridin-3-ylmethanol. One direction is to study its mechanism of action in more detail, which may provide insights into its potential applications in drug development. Another direction is to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. In addition, further research is needed to understand its potential toxicity and to develop safer derivatives of this compound. Overall, the research on Furo[2,3-b]pyridin-3-ylmethanol has the potential to lead to the development of new drugs and therapies for various diseases.
科学的研究の応用
Furo[2,3-b]pyridin-3-ylmethanol has been used extensively in scientific research due to its potential applications in various fields. It is an important building block in the synthesis of various bioactive molecules, including drugs and natural products. It has been used as a starting material in the synthesis of various alkaloids, such as pyridocarbazoles and pyridoindoles, which have shown promising biological activities, including anticancer, antifungal, and antibacterial properties.
特性
CAS番号 |
193284-86-5 |
|---|---|
製品名 |
Furo[2,3-b]pyridin-3-ylmethanol |
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
IUPAC名 |
furo[2,3-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-3,5,10H,4H2 |
InChIキー |
QJPWUUIJKXMFEP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC=C2CO |
正規SMILES |
C1=CC2=C(N=C1)OC=C2CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)


![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)


![5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B64759.png)





